molecular formula C25H24N4O4 B3708413 2-methyl-3-nitro-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide

2-methyl-3-nitro-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide

Cat. No.: B3708413
M. Wt: 444.5 g/mol
InChI Key: QKTGUKOPOYRKKD-UHFFFAOYSA-N
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Description

2-methyl-3-nitro-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-nitro-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process often includes nitration, acylation, and coupling reactions. For example, the nitration of 2-methylbenzamide can be achieved using concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to acylation with phenylcarbonyl chloride in the presence of a base such as pyridine. The final step involves the coupling of the acylated product with 4-(phenylcarbonyl)piperazine under reflux conditions in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-nitro-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 2-methyl-3-amino-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide.

    Substitution: Various substituted benzamides depending on the electrophile used.

    Hydrolysis: 2-methyl-3-nitrobenzoic acid and 4-(phenylcarbonyl)piperazine.

Scientific Research Applications

2-methyl-3-nitro-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets.

    Biological Research: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzamide core can bind to active sites on proteins, modulating their activity. The piperazine moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-nitrobenzoic acid: A simpler analog with similar functional groups but lacking the piperazine and phenylcarbonyl moieties.

    4-(phenylcarbonyl)piperazine: Shares the piperazine and phenylcarbonyl groups but lacks the benzamide core.

Uniqueness

2-methyl-3-nitro-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the nitro and piperazine groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4/c1-18-22(8-5-9-23(18)29(32)33)24(30)26-20-10-12-21(13-11-20)27-14-16-28(17-15-27)25(31)19-6-3-2-4-7-19/h2-13H,14-17H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTGUKOPOYRKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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